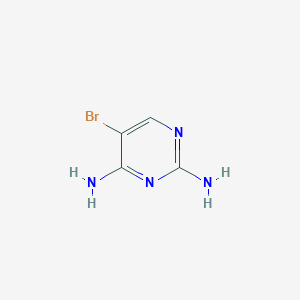

5-Bromopyrimidine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHXPSAYNUCJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-01-9 | |

| Record name | 5-bromopyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromopyrimidine-2,4-diamine: A Cornerstone for Drug Discovery

Abstract

5-Bromopyrimidine-2,4-diamine is a pivotal heterocyclic intermediate, distinguished by its unique electronic and structural characteristics. The strategic placement of a bromine atom and two amino groups on the pyrimidine core renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive exploration of its chemical properties, a validated synthesis protocol, in-depth analytical characterization, and its critical role in modern medicinal chemistry. We will delve into the causality behind experimental methodologies and highlight the compound's utility in developing targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their scientific endeavors.

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine motif is recognized in medicinal chemistry as a "privileged scaffold." This distinction arises from its intrinsic ability to form multiple hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine binding mode of ATP.[1][2] This bioisosteric relationship has established the scaffold as a cornerstone in the design of numerous kinase inhibitors for oncology and inflammatory diseases.[3][4][5]

The introduction of a bromine atom at the 5-position, yielding this compound, significantly enhances its synthetic utility. The bromine atom serves as a versatile chemical handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic exploration of chemical space around the core scaffold, a critical process in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Physicochemical Properties

The structure of this compound features an aromatic pyrimidine ring substituted with two electron-donating amino groups at positions 2 and 4, and an electron-withdrawing bromine atom at position 5. This arrangement creates a unique electronic profile that dictates its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1004-01-9 | [7][8] |

| Molecular Formula | C₄H₅BrN₄ | [7] |

| Molecular Weight | 189.02 g/mol | [7] |

| Appearance | Off-white to light yellow solid | General Knowledge |

| Melting Point | >200 °C (Decomposes) | Inferred from related compounds[9][10] |

| Solubility | Moderately soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and alcohols.[11] | General Knowledge |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light. | General Knowledge |

Synthesis and Purification: A Validated Protocol

The most direct and efficient synthesis of this compound involves the electrophilic bromination of the commercially available precursor, 2,4-diaminopyrimidine. The electron-rich nature of the pyrimidine ring, activated by the two amino groups, directs substitution selectively to the C5 position.

Expert Rationale:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike elemental bromine (Br₂), which is highly corrosive and can lead to over-bromination and side reactions, NBS is a milder and more selective source of electrophilic bromine. This ensures a cleaner reaction profile and higher yield of the desired monosubstituted product. Dimethylformamide (DMF) is selected as the solvent due to its high polarity, which facilitates the dissolution of the starting material and the reaction intermediates, and its high boiling point, which allows for controlled heating to drive the reaction to completion.

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-diaminopyrimidine (1.0 eq) and anhydrous dimethylformamide (DMF, 5 mL per gram of starting material).

-

Dissolution: Stir the mixture at room temperature until the 2,4-diaminopyrimidine is fully dissolved.

-

Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (10x the volume of DMF used). This will quench the reaction and precipitate the crude product.

-

Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether to remove residual DMF.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound as a pure solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and IR spectroscopy as detailed in Section 4.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Rationale: This technique provides information about the number and chemical environment of protons in the molecule. For this compound, we expect to see signals for the amino protons and the single aromatic proton on the pyrimidine ring.

-

Expected Spectrum (in DMSO-d₆):

-

δ ~7.8-8.0 ppm (singlet, 1H): Corresponds to the proton at the C6 position of the pyrimidine ring. Its downfield shift is due to the anisotropic effect of the aromatic ring and the influence of the adjacent nitrogen atoms.[12]

-

δ ~6.5-7.0 ppm (broad singlet, 2H): Corresponds to the protons of the C4-NH₂ group.

-

δ ~6.0-6.5 ppm (broad singlet, 2H): Corresponds to the protons of the C2-NH₂ group. The broadness of the amino peaks is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Peaks:

-

3450-3300 cm⁻¹ (N-H stretching): Strong, sharp peaks characteristic of the primary amino groups.[15]

-

~1650 cm⁻¹ (N-H scissoring): Bending vibration of the amino groups.

-

1600-1450 cm⁻¹ (C=N and C=C stretching): A series of absorptions corresponding to the pyrimidine ring vibrations.

-

~600-500 cm⁻¹ (C-Br stretching): Absorption in the fingerprint region confirming the presence of the bromo substituent.

-

-

-

MS (Mass Spectrometry):

-

Rationale: This technique provides the molecular weight of the compound and information about its isotopic composition.

-

Expected Spectrum (ESI+): The most crucial feature is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units.

-

m/z = 189 [M+H]⁺ (corresponding to ⁷⁹Br)

-

m/z = 191 [M+H]⁺ (corresponding to ⁸¹Br)

-

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural validation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of this compound lies in the reactivity of its C5-bromo substituent, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

The Suzuki-Miyaura coupling is arguably the most important reaction involving this scaffold. It enables the formation of a new carbon-carbon bond between the C5 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[6][16]

-

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.[17] Key steps include:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

-

This reaction is instrumental in drug discovery as it allows for the rapid synthesis of large libraries of analogues, where the R group can be systematically varied to probe structure-activity relationships (SAR).

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Application in Kinase Inhibitor Development

The 2,4-diaminopyrimidine core is a proven hinge-binding motif for numerous protein kinases. By utilizing the Suzuki coupling of this compound, medicinal chemists can introduce specific aryl or heteroaryl groups at the C5 position that can extend into the solvent-exposed region of the ATP-binding pocket or target other sub-pockets. This strategy has been successfully employed to develop potent and selective inhibitors for kinases such as:

-

Focal Adhesion Kinase (FAK)[1]

-

c-jun N-terminal Kinase (JNK)[3]

-

Aurora Kinases[2]

-

Mitogen-activated protein kinase-activated protein kinase 2 (MK2)[4]

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as a hazardous substance and may cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its structure combines the potent biological activity of the 2,4-diaminopyrimidine scaffold with the synthetic versatility of an aryl bromide. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to efficiently construct novel molecular architectures and accelerate the development of next-generation therapeutics.

References

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]

-

Ma, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010). PubMed. [Link]

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

-

Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST WebBook. [Link]

-

5-Bromopyrimidine. PubChem. [Link]

-

Reference Spectra for Chem 117. Silverstein, et al. [Link]

-

5-Bromopyrimidine Spectrum. SpectraBase. [Link]

-

2,6-Diamino-5-bromopyrimidin-4-ol. mzCloud. [Link]

-

1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. MDPI. [Link]

-

Supporting Information: NMR Spectra. The Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Pyrimidine, 5-bromo-. NIST WebBook. [Link]

-

2-Amino-5-bromopyrimidine. PubChem. [Link]

-

Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors. PubMed. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. NIH. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES. [Link]

-

Suzuki Coupling Mechanism and Applications. YouTube. [Link]

-

2-amino-5-bromopyrimidine. CAS Database. [Link]

- Process for the preparation of 2,4-diaminopyrimidine.

- Preparation of 2,4-diaminopyrimidines.

-

IR spectra of diamine. ResearchGate. [Link]

-

2-Amino-5-bromopyridine. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 1004-01-9 [amp.chemicalbook.com]

- 8. 1004-01-9|this compound|BLD Pharm [bldpharm.com]

- 9. 2,3-Diamino-5-bromopyridine 97 38875-53-5 [sigmaaldrich.com]

- 10. 2-amino-5-bromopyrimidine | 7752-82-1 [chemnet.com]

- 11. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 5-Bromouracil(51-20-7) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

5-Bromopyrimidine-2,4-diamine CAS number and supplier

An In-Depth Technical Guide to 5-Bromopyrimidine-2,4-diamine (CAS: 1004-01-9) for Advanced Research and Drug Development

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The intrinsic value of this compound lies in its pyrimidine core, specifically the 2,4-diaminopyrimidine scaffold, which is recognized as a "privileged" structure. This scaffold is a cornerstone in the design of a multitude of biologically active agents, demonstrating a remarkable versatility in therapeutic applications ranging from anti-infectives to oncology.[1][2][3] The strategic placement of a bromine atom at the 5-position further enhances its utility, offering a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to consolidate critical information on this compound, covering its fundamental properties, synthetic pathways, practical applications, and procurement details. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document provides the in-depth insights necessary to effectively leverage this compound in advanced research endeavors.

Part 1: Core Compound Profile and Identification

A precise understanding of a compound's identity and physicochemical properties is the foundation of any successful research campaign. This section details the essential identifiers and expected analytical characteristics of this compound.

Chemical Identity

| Property | Value | Source |

| CAS Number | 1004-01-9 | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₄H₅BrN₄ | [4] |

| Molecular Weight | 189.02 g/mol | [4] |

| Physical State | Solid | [7] |

| Canonical SMILES | C1=C(C(=NC(=N1)N)N)Br |

Anticipated Spectroscopic Profile

Characterization via spectroscopic methods is crucial for verifying the structure and purity of the synthesized or procured compound. The following table outlines the expected spectral data based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to be simple, showing a singlet for the C6-proton, likely in the aromatic region (δ 7.5-8.5 ppm). Two distinct broad singlets corresponding to the non-equivalent amine protons (-NH₂) at the C2 and C4 positions would also be anticipated. The exact chemical shifts of the amine protons can vary depending on the solvent and concentration. |

| ¹³C NMR | Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the bromine (C5) would appear at a lower field compared to unsubstituted pyrimidine carbons, while the carbons attached to the amino groups (C2, C4) would be shifted upfield. The C6 carbon would also show a characteristic signal. |

| Mass Spec. (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected m/z values would be around 188 and 190. |

| Infrared (IR) | The IR spectrum should display characteristic N-H stretching vibrations for the primary amine groups, typically appearing as one or two bands in the 3200-3500 cm⁻¹ region. C=N and C=C stretching vibrations associated with the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ range. |

Part 2: Synthesis, Purification, and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis is vital for custom derivatization or scale-up operations. The proposed synthesis leverages fundamental principles of heterocyclic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The primary disconnection targets the Carbon-Bromine bond, identifying direct bromination of a readily available precursor as the most efficient forward-reaction strategy.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from 2,4-diaminopyrimidine. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a reliable source of electrophilic bromine that is easier and safer to handle than liquid bromine, and it often provides higher selectivity in the bromination of electron-rich aromatic systems.[8] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 2,4-diaminopyrimidine in a suitable volume of acetonitrile. Cool the resulting solution to 0°C using an ice-water bath.

-

Bromination: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the cooled solution in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight in the dark. The exclusion of light is a precautionary measure to prevent radical side reactions involving NBS.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Isolation: Add deionized water to the resulting crude solid to dissolve the succinimide byproduct. Collect the insoluble product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Characterization: Confirm the identity and assess the purity of the final compound using ¹H NMR, Mass Spectrometry, and HPLC analysis.

Part 3: Applications in Drug Discovery and Chemical Biology

The 2,4-diaminopyrimidine moiety is a potent pharmacophore, frequently employed for its ability to form critical hydrogen bond interactions with protein targets, particularly kinases. The addition of a bromine atom at the C5 position provides a versatile vector for further chemical modification through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.

Role as a Privileged Scaffold

The diaminopyrimidine core mimics the hinge-binding interactions of the adenine base of ATP, making it a highly effective scaffold for competitive kinase inhibitors.[1] This structural motif is central to numerous approved drugs and clinical candidates.

Illustrative Therapeutic Areas

-

Anticancer Agents: The design of novel compounds based on this scaffold has shown significant promise. For instance, derivatives of 2,4-diaminopyrimidines have been synthesized and demonstrated potent antiproliferative activity against various cancer cell lines, such as HCT116 and MCF-7, by inducing cell cycle arrest and apoptosis.[3]

-

Anti-Tubercular Agents: The dihyrofolate reductase (DHFR) enzyme in Mycobacterium tuberculosis (Mtb) is a validated drug target. The 2,4-diaminopyrimidine core is a classic feature of DHFR inhibitors. Research has focused on synthesizing derivatives that can selectively inhibit Mtb-DHFR over human DHFR, with modifications at the C5 and C6 positions being crucial for enhancing potency and selectivity.[2][9]

Drug Discovery Workflow

This compound serves as an ideal starting point in a typical drug discovery cascade. The bromine atom allows for late-stage diversification, a highly valuable strategy in lead optimization.

Caption: A typical drug discovery workflow utilizing this compound.

Part 4: Safety, Handling, and Procurement

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care.[7][10]

-

General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

First Aid:

| Hazard Statements (Anticipated) | Precautionary Statements (Selected) |

| Causes skin irritation. | P261: Avoid breathing dust.[7] |

| Causes serious eye irritation. | P280: Wear protective gloves/eye protection.[10] |

| May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7][10]

Commercial Suppliers

This compound (CAS: 1004-01-9) is available from various chemical suppliers catering to research and development needs.

| Supplier | Notes |

| AK Scientific, Inc. | Provides detailed safety and handling information.[10] |

| HANGZHOU LEAP CHEM CO., LTD. | A specialized fine chemical supplier for R&D and production.[12] |

| Chemenu | Offers the compound for R&D use with specified purity.[4] |

| BLD Pharm | Provides the compound and associated analytical data like NMR.[5] |

| Thermo Fisher Scientific (Alfa Aesar) | A major supplier of laboratory chemicals with comprehensive safety data.[7] |

Conclusion

This compound is more than a mere chemical reagent; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its privileged 2,4-diaminopyrimidine core provides a reliable anchor for targeting a host of disease-relevant proteins, while the C5-bromo substituent offers a gateway to vast chemical diversity. By understanding its synthesis, properties, and safe handling, researchers can fully exploit the potential of this building block to accelerate the discovery and development of next-generation therapeutics.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

- Apollo Scientific. (n.d.). 5-Bromopyrimidine Safety Data Sheet.

- Chemenu. (n.d.). cas 1004-01-9|| where to buy this compound.

- BLD Pharm. (n.d.). 1004-01-9|this compound.

- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound | 1004-01-9.

- MedChemExpress. (n.d.). 5-Bromo-2,4-diamino-6-hydroxypyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Bromopyridine-2,4-diamine.

- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - 5-Bromopyrimidine.

- Biocompare.com. (n.d.). 5-Bromopyrimidine from Aladdin Scientific.

- ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-Bromopyridine-2,4-diamine manufacturers and suppliers.

-

Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Core-Based Derivatives as Anti-Tubercular Agents. Molecules, 24(15), 2749. Available at: [Link]

- CymitQuimica. (n.d.). CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine.

- ChemicalBook. (n.d.). 2,3-Diamino-5-bromopyridine CAS#: 38875-53-5.

- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Burli, R. W., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), a Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

- ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.

- SpectraBase. (n.d.). 5-Bromopyrimidine - Spectrum.

- CAS Database. (n.d.). 7752-82-1 2-amino-5-bromopyrimidine.

- Sigma-Aldrich. (n.d.). 2,3-Diamino-5-bromopyridine 97.

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Available at: [Link]

- mzCloud. (2016). 2 6 Diamino 5 bromopyrimidin 4 ol.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. IJPSR, 12(2), 1000-10.

-

Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cas 1004-01-9|| where to buy this compound [english.chemenu.com]

- 5. 1004-01-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1004-01-9 [amp.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-2,4-diamine

Abstract

5-Bromopyrimidine-2,4-diamine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors like Palbociclib and Ribociclib.[1] Its structural arrangement allows for targeted derivatization, making it a highly valuable scaffold in drug discovery. This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the strategic and mechanistic considerations that guide the choice of starting materials and reaction conditions. We will explore methodologies starting from readily available precursors such as 2,4,6-trihydroxypyrimidine (barbituric acid), 2,4-diaminopyrimidine, and convergent strategies involving guanidine. Each section is designed to offer researchers and drug development professionals both theoretical grounding and practical, field-proven protocols.

Introduction: Strategic Importance in Drug Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The introduction of a bromine atom at the C5 position and amine groups at the C2 and C4 positions creates a versatile molecule with three distinct points for chemical modification. The bromine atom is particularly important as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[4] The amino groups, in turn, can be functionalized to modulate solubility, target binding, and pharmacokinetic properties. The demand for efficient, scalable, and cost-effective syntheses of this compound is therefore driven by its central role in the production of life-saving oncology drugs.[1]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy often depends on factors such as raw material cost, scalability, and the desired purity profile. The three most prevalent routes are:

-

Route A: Linear Synthesis from Uracil/Barbituric Acid Derivatives. This is a classical and widely practiced approach that builds the target molecule through a sequence of functional group transformations on a pre-formed pyrimidine ring.

-

Route B: Convergent Synthesis via Cyclocondensation. This strategy involves the construction of the pyrimidine ring itself by reacting guanidine with a suitable three-carbon (C3) synthon.

-

Route C: Late-Stage Bromination of 2,4-Diaminopyrimidine. This is the most direct approach, involving the direct electrophilic bromination of the parent diamine.

The following diagram provides a high-level overview of these divergent pathways.

Caption: Workflow for the cyclocondensation route.

Challenges and Feasibility

While elegant in concept, this route faces practical challenges. 2-Bromomalononitrile is a highly reactive and potentially hazardous reagent. The synthesis of 2,4,6-triaminopyrimidine from malononitrile and guanidine is well-established, but introducing the bromo-substituent on the malononitrile precursor adds complexity and cost. [5][6]For these reasons, this route is less commonly employed in large-scale manufacturing compared to Routes A and C.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet pharmaceutical standards.

-

Purification: The primary method is recrystallization . A mixed solvent system, typically ethanol/water or isopropanol/water, is effective. The crude product is dissolved in the hot alcohol, and water is added until turbidity is observed. Upon cooling, high-purity crystals of this compound are formed. For removing colored impurities, a charcoal treatment may be included.

-

Characterization:

-

HPLC: To determine purity (>99.5% is typical for API intermediates).

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The ¹H NMR spectrum in DMSO-d₆ will characteristically show a singlet for the C6-H proton and broad singlets for the two different NH₂ groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio). [7] * Melting Point: A sharp melting point indicates high purity.

-

Conclusion and Route Comparison

The synthesis of this compound can be successfully achieved through several distinct chemical pathways. The optimal choice is dictated by a balance of economic, logistical, and safety considerations.

| Route | Starting Material | Pros | Cons |

| A (Linear) | 5-Bromouracil | Well-established, reliable. | Multi-step, uses hazardous POCl₃, requires pressure vessels. |

| C (Direct) | 2,4-Diaminopyrimidine | Highest atom economy, simple, high yield. | Dependent on the cost/availability of the starting material. |

| B (Convergent) | Guanidine | Builds the core ring structure. | Precursor (e.g., 2-bromomalononitrile) can be expensive/hazardous. |

For industrial-scale production, Route C (Direct Bromination) is often the most attractive if 2,4-diaminopyrimidine is economically viable. For laboratory or pilot-scale synthesis where starting material flexibility is key, Route A (Linear Synthesis) remains a robust and dependable option.

References

- Vertex AI Search. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate.

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

- Vertex AI Search. (n.d.). Process for bromination of pyrimidine - Google Patents.

- Vertex AI Search. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH.

- Vertex AI Search. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwLVeB9D38G_xMNQmyadOBlV6-MZjdmINNBiZq2CS6x-nSNOetNaoee8PfWl4qCKYWg0DV-eDMJtHLNFgYgiYi6LwaxuwerH-e8nXE-8tjrOJlk2p3rfDHQa4REg4fNbM-iabfNDB5uA==

- Vertex AI Search. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

- Vertex AI Search. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Vertex AI Search. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.

- Vertex AI Search. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.

- Vertex AI Search. (n.d.). Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents.

- Vertex AI Search. (n.d.). Recent Advances in Pyrimidine-Based Drugs - MDPI.

- Vertex AI Search. (n.d.). Preparation method of 2-methyl-5-bromopyrimidine - Google Patents.

- Vertex AI Search. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.

- Vertex AI Search. (n.d.). 2-Amino-5-bromopyrimidine synthesis - ChemicalBook.

- Vertex AI Search. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate.

- Vertex AI Search. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH.

- Vertex AI Search. (n.d.). cas 1004-01-9|| where to buy this compound - Chemenu.

- Vertex AI Search. (n.d.). This compound | 1004-01-9 - ChemicalBook.

- Vertex AI Search. (n.d.). 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem.

- Vertex AI Search. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI.

- Vertex AI Search. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives - International Journal of Chemical Studies.

- Vertex AI Search. (n.d.). Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines - Google Patents.

- Vertex AI Search. (n.d.). Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.

- Vertex AI Search. (n.d.). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents.

- Vertex AI Search. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. EP0225614A2 - Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines - Google Patents [patents.google.com]

- 6. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 5-Bromopyrimidine-2,4-diamine Scaffold

An In-depth Technical Guide to the Biological Activity of 5-Bromopyrimidine-2,4-diamine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrimidine-2,4-diamine scaffold is one such "privileged structure," renowned for its ability to form critical hydrogen bond interactions with a wide array of biological targets.[1] This core is central to compounds developed for diseases ranging from cancer to microbial infections. The strategic introduction of a bromine atom at the 5-position of this scaffold creates the this compound moiety, a versatile intermediate and a pharmacologically significant entity in its own right.

The bromine substituent is not merely a placeholder; its electron-withdrawing nature and steric bulk fundamentally alter the molecule's physicochemical properties, influencing binding affinities and metabolic stability. Furthermore, its utility as a synthetic handle, particularly for carbon-carbon bond-forming reactions like the Suzuki coupling, allows for the systematic exploration of chemical space and the fine-tuning of biological activity.[2] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis and Chemical Logic

The synthesis of this compound derivatives is a well-established process, typically commencing from readily available pyrimidine precursors. The choice of synthetic route is dictated by the desired substitution pattern, but a common strategy involves building the core and then introducing the critical 5-bromo substituent, which can later be used for further diversification.

General Synthetic Workflow

A representative synthetic pathway often starts with 2,4-diamino-6-hydroxypyrimidine. This precursor undergoes chlorination, followed by nucleophilic substitution and subsequent halogenation to yield the key 5-bromo or 5-iodo intermediate. This intermediate is then perfectly poised for diversification via palladium-catalyzed cross-coupling reactions.

Caption: General synthetic scheme for 2,4-diaminopyrimidine derivatives.

Exemplary Protocol: Synthesis of 2,4-diamino-5-iodo-6-substituted pyrimidine

This protocol, adapted from methodologies aimed at producing precursors for anti-tubercular agents, illustrates the generation of a key halogenated intermediate.[2]

Causality Behind Experimental Choices:

-

Chlorination with POCl₃: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl group at the C6 position into a more reactive chloro group, which is a good leaving group for subsequent nucleophilic substitution.

-

Iodination with N-Iodosuccinimide (NIS): NIS is an electrophilic iodinating agent. The electron-rich nature of the pyrimidine ring, enhanced by the two amino groups, directs the iodination to the C5 position. Iodine is often preferred over bromine at this stage as it is more reactive in subsequent Suzuki coupling reactions.

Step-by-Step Methodology:

-

Step 1: Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. The reaction is typically performed at elevated temperatures.

-

Step 2: Nucleophilic Substitution: React 2,4-diamino-6-chloropyrimidine with a chosen nucleophile (e.g., the sodium salt of an alcohol, generated using sodium hydride in an anhydrous solvent like DMSO or THF) to displace the chlorine atom and introduce a desired substituent at the C6 position.[2]

-

Step 3: Iodination: Dissolve the resulting 2,4-diamino-6-substituted pyrimidine in dry acetonitrile. Add N-iodosuccinimide (NIS) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure 2,4-diamino-5-iodo-6-substituted pyrimidine derivative.[2]

Anticancer Activity: A Focus on Kinase Inhibition

The 2,4-diaminopyrimidine core is a classic "hinge-binder," adept at mimicking the adenine portion of ATP. This allows it to sit within the ATP-binding pocket of protein kinases, forming crucial hydrogen bonds with the backbone of the kinase hinge region, thereby inhibiting enzyme activity.[1] Derivatives of this compound have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression.

Key Kinase Targets and Signaling Pathways

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle and transcription.[3] Inhibition of CDKs, such as CDK2, CDK7, and CDK9, can lead to cell cycle arrest and apoptosis in cancer cells.[3][4][5] 5-fluoro- and 5-bromo- N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of both CDK2 and CDK9.[3][4]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a vital role in cell adhesion, survival, and migration. Its overexpression is linked to metastatic cancers.[6] Diaminopyrimidine derivatives have been designed as FAK inhibitors, showing potent antiproliferative activity in cancer cell lines with high FAK expression, such as A549 (lung cancer) and MDA-MB-231 (breast cancer).[6]

Caption: Inhibition of the G1-S cell cycle transition by a CDK2 inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,4-diaminopyrimidine scaffold has yielded critical insights into the requirements for potent kinase inhibition.

| Compound Class | Target Kinase(s) | Key SAR Observations | IC₅₀/GI₅₀ Range | Reference |

| N²,N⁴-disubstituted pyrimidine-2,4-diamines | CDK2 / CDK9 | Substitutions on the N² and N⁴ phenyl rings are critical. Electron-withdrawing groups and moieties capable of forming additional H-bonds enhance potency. | 65 nM - 10 µM | [3] |

| 5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | CDK2 / CDK9 | The 5-fluoro group is beneficial for activity. Cytotoxicity correlates well with enzymatic inhibition. | Sub-micromolar to low µM | [4] |

| 2,4-diarylaminopyrimidines | FAK | Optimized structures based on the lead compound TAE-226 showed potent activity against cancer cells with high FAK expression. | 94 nM - 500 nM | [6] |

| Macrocyclic 2,4-diaminopyrimidines | HPK1 | Macrocyclization is an effective strategy to develop highly potent and innovative inhibitors. | As low as 1.0 nM | [7] |

Experimental Protocols for Anticancer Evaluation

Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method to determine the IC₅₀ values of inhibitors. The amount of light generated is inversely proportional to the kinase activity.

Step-by-Step Methodology: [7]

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, ATP, and the test compound (this compound derivative) at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

Scientific Rationale: The SRB assay is a colorimetric assay used to measure cell density by quantifying total cellular protein content. It is widely used to determine the cytotoxicity of potential anticancer drugs against various cancer cell lines.[3][4]

Step-by-Step Methodology: [4]

-

Cell Seeding: Seed human tumor cells (e.g., MDA-MB-231, A549) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

-

Cell Fixation: Discard the culture medium and fix the cells with cold trichloroacetic acid (TCA). Incubate for 60 minutes at 4°C.

-

Washing: Wash the plates multiple times with water to remove the TCA and let them air dry.

-

Staining: Add a solution of Sulforhodamine B (in acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and let them air dry.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the optical density (absorbance) at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) from dose-response curves.

Antimicrobial and Antiviral Activities

The 2,4-diaminopyrimidine scaffold is a cornerstone of antimicrobial therapy, famously targeting the folate biosynthesis pathway.

Anti-tubercular Activity: Targeting Dihydrofolate Reductase (DHFR)

Mechanism of Action: Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. The 2,4-diaminopyrimidine core is a structural mimic of the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and block its function.[2][8] Selective inhibition of microbial DHFR over human DHFR is the basis for the therapeutic window of drugs like trimethoprim.[8] 5-substituted 2,4-diaminopyrimidine derivatives have been designed to specifically target the DHFR of Mycobacterium tuberculosis (Mtb-DHFR).[2][9]

Caption: Inhibition of the bacterial folate pathway by a DHFR inhibitor.

Scientific Rationale: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The Alamar Blue reagent acts as a redox indicator; metabolically active (living) bacteria reduce the blue reagent to a pink product. The absence of a color change indicates bacterial death or growth inhibition.

Step-by-Step Methodology: [2]

-

Culture Preparation: Grow M. tuberculosis (e.g., H37Ra strain) in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the prepared mycobacterial suspension to each well. Include drug-free wells as growth controls and wells with no bacteria as sterile controls.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Reagent Addition: Add the Alamar Blue reagent to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Antiviral Activity

While the 2,4-diaminopyrimidine core is more established in anticancer and antibacterial contexts, certain derivatives have shown promise as antiviral agents.[10] For instance, some 5-cyano-2,4-diaminopyrimidine derivatives have demonstrated pronounced antiretroviral activity.[11] The mechanism often involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or DNA polymerase, analogous to the action of nucleoside analogs.[12]

Scientific Rationale: The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the ability of a drug to inhibit the cytopathic effects of a virus in a cell culture. A "plaque" is a localized area of cell death caused by viral replication. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known quantity of virus (to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. The semi-solid medium restricts the spread of progeny virus, localizing the infection to form plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the control (no drug) wells.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the control and determine the EC₅₀ (effective concentration that reduces plaque number by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically potent class of compounds. Their established role as kinase inhibitors continues to drive the development of novel anticancer therapeutics, with strategies like macrocyclization showing great promise for enhancing potency and selectivity.[7] Concurrently, their foundational activity as DHFR inhibitors makes them enduring candidates for tackling microbial diseases, including tuberculosis.[2]

Future research will likely focus on several key areas:

-

Selectivity Profiling: Developing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and toxicity.

-

Overcoming Resistance: Designing next-generation compounds that are active against drug-resistant cancer cell lines or microbial strains.

-

Exploring New Targets: Expanding the evaluation of this scaffold against other enzyme families and disease pathways, including viral proteases and polymerases.

-

Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to translate in vitro potency into in vivo efficacy.

The chemical tractability of the 5-bromo substituent ensures that this core structure will remain a valuable platform for the generation of diverse chemical libraries, fueling the discovery of next-generation therapeutic agents.

References

-

Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link][2][9][13]

-

Gao, J., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link][3]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link][6]

-

Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Acta Pharmaceutica Sinica B. [Link][4]

-

Shi, L., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link][14]

-

A., S., & S., A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link][15]

-

Unknown Author. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents (CN103420903A). [16]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link][5][17]

-

S., S., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. [Link][10]

-

Hocková, D., et al. (2003). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Collection of Czechoslovak Chemical Communications. [Link][11]

-

Burch, H. A. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy. [Link][8]

-

Li, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link][7]

-

Sim, I. S., et al. (1984). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy. [Link][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 17. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromopyrimidine-2,4-diamine: A Privileged Scaffold for Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments"[1]. These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), may exhibit weak binding affinity to the target protein. However, their simplicity and efficiency in sampling chemical space provide a more rational and effective starting point for optimization[1]. The detailed structural information obtained from fragment binding, often through X-ray crystallography or NMR, allows for the targeted and efficient elaboration of these initial hits into potent, drug-like molecules.

Within the vast universe of possible fragments, certain scaffolds have emerged as "privileged," appearing repeatedly in bioactive molecules and demonstrating a predisposition for binding to specific protein families. This guide focuses on one such scaffold: 5-bromopyrimidine-2,4-diamine . This heterocyclic core is a cornerstone in the design of numerous kinase inhibitors and other targeted therapeutics, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and a strategically placed chemical handle for synthetic elaboration.

The this compound Core: A Profile

The power of the this compound fragment lies in its distinct chemical architecture. The 2,4-diaminopyrimidine portion provides a robust hydrogen bonding motif, capable of acting as both a donor and acceptor, which is crucial for anchoring the molecule into the hinge region of many protein kinases. The bromine atom at the 5-position is not merely a placeholder; it is a key functional group that serves multiple roles in the drug discovery process.

Key Physicochemical and Structural Features

| Property | Value (Calculated/Estimated) | Significance in FBDD |

| Molecular Weight | 189.03 g/mol | Adheres to the "Rule of Three" for fragments. |

| cLogP | ~0.5 - 1.0 | Indicates good solubility and a favorable starting point for optimization without excessive lipophilicity.[2][3][4] |

| Hydrogen Bond Donors | 2 (from the amino groups) | Facilitates strong interactions with protein backbones, particularly in kinase hinge regions. |

| Hydrogen Bond Acceptors | 2 (from the ring nitrogens) | Complements the hydrogen bond donor capacity, allowing for multiple points of interaction. |

| Rotatable Bonds | 0 | The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

The Strategic Role of the Bromine Atom

The bromine substituent is a critical element of this fragment's utility in drug discovery. Its presence offers several distinct advantages:

-

A Vector for Elaboration: The bromine atom is an ideal handle for synthetic chemistry, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic and controlled introduction of a wide variety of aryl, heteroaryl, and other functional groups at the 5-position, enabling the rapid exploration of structure-activity relationships (SAR).

-

Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein. This can provide an additional, specific interaction that enhances binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of bromine can influence the electronic properties of the pyrimidine ring and the overall lipophilicity of the molecule, which can be fine-tuned during the lead optimization process.

Synthesis of the this compound Scaffold

While numerous methods exist for the synthesis of substituted pyrimidines, a common and efficient route to the 2,4-diaminopyrimidine core involves the condensation of a β-dicarbonyl equivalent with guanidine. For the 5-bromo substituted target, this can be achieved through the reaction of 2-bromomalondialdehyde with guanidine.

A plausible, one-step synthetic approach is outlined in a patent, which describes the reaction of 2-bromomalonaldehyde with amidine compounds (in this case, guanidine) to form 5-bromo-2-substituted pyrimidines[5].

This straightforward condensation provides a reliable method for producing the core fragment, which can then be used in screening campaigns or as a starting material for the synthesis of a fragment library with diversity at the amino positions.

Case Study: Elaboration of the 2,4-Diaminopyrimidine Core in IRAK4 Inhibitor Discovery

A compelling example of the power of the 2,4-diaminopyrimidine scaffold can be found in the discovery of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a key target for inflammatory diseases.

In a successful drug discovery campaign, a high-throughput screen identified a class of 5-aryl-2,4-diaminopyrimidine compounds as potent IRAK4 inhibitors[2]. Although this campaign did not start with the 5-bromo fragment itself, the resulting lead compounds highlight the importance of substitution at the 5-position and the key interactions of the 2,4-diaminopyrimidine core.

Structure-Activity Relationship (SAR) and Binding Mode

X-ray crystallography of lead compounds in complex with IRAK4 revealed the critical binding interactions that are enabled by the 2,4-diaminopyrimidine core.

-

Hinge Binding: The N1 nitrogen and the 2-amino group of the pyrimidine ring form crucial hydrogen bonds with the backbone of the hinge region of the kinase (specifically with Met96). This bidentate interaction is a classic binding mode for many kinase inhibitors and provides the primary anchor for the molecule.

-

5-Position Vector: The substituent at the 5-position, introduced via Suzuki coupling from a 5-bromo precursor, projects out of the ATP binding site towards the solvent-exposed region. This position is a key "growth vector" for optimizing potency and selectivity. The SAR studies showed that the size and nature of the aryl or heteroaryl group at this position are critical for achieving high selectivity over other kinases, such as TAK1[2].

This case study exemplifies how the this compound fragment, or its close analogues, provides an ideal starting point for FBDD. The core scaffold secures the necessary interactions for kinase binding, while the bromine atom provides a direct and versatile route for optimization.

Experimental Protocols for Fragment Screening and Elaboration

Biophysical Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary fragment screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Principle: A thermally stable protein will unfold at a higher temperature. The binding of a stabilizing ligand, such as a fragment, will increase the Tm of the protein. This unfolding is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of SYPRO Orange dye (e.g., 5000x) in DMSO.

-

Prepare a stock solution of the this compound fragment (e.g., 100 mM) in DMSO.

-

-

Assay Setup (96-well plate format):

-

In each well, add the appropriate volume of buffer.

-

Add the protein to a final concentration of 2 µM.

-

Add SYPRO Orange dye to a final concentration of 5x.

-

Add the fragment to a final concentration of 200 µM (ensure final DMSO concentration is ≤ 1%). Include a "DMSO only" control.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. A significant positive ΔTm indicates a stabilizing interaction.

-

Chemical Elaboration: Suzuki-Miyaura Coupling

Once a fragment hit is validated, the next step is to elaborate the structure to improve potency. The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the 5-position of the pyrimidine and an aryl or heteroaryl boronic acid.

Principle: A palladium catalyst facilitates the coupling of an organoboron species (boronic acid or ester) with an organohalide (in this case, the 5-bromopyrimidine).

Step-by-Step Methodology:

-

Reaction Setup:

-

To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

-

Reaction Execution:

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction to 100-120 °C for 15-30 minutes, or stir at 80-90 °C under conventional heating until TLC or LC-MS indicates consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2,4-diaminopyrimidine derivative.

-

Conclusion and Future Perspectives

The this compound scaffold represents a quintessential privileged fragment for modern drug discovery. Its inherent ability to engage in key hydrogen bonding interactions, combined with the synthetic versatility afforded by the 5-bromo substituent, makes it an invaluable starting point for FBDD campaigns, particularly against protein kinases. The successful development of potent and selective inhibitors for targets like IRAK4 from the closely related 5-aryl-2,4-diaminopyrimidine core underscores the immense potential held within this fragment.

As drug discovery continues to tackle increasingly complex targets, the rational, structure-guided approach of FBDD will become even more critical. Privileged fragments like this compound will remain at the forefront of these efforts, providing a robust and efficient foundation upon which to build the next generation of targeted therapeutics. Future work will likely involve the exploration of this fragment against new target classes and the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile core.

References

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Fragment-based lead discovery is now integral to many hit-finding screening campaigns in drug discovery... (2023). Fragment-Based Drug Discovery - 2023 Archive. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... (2012). Journal of Medicinal Chemistry. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]and-development/)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Novel Synthetic Strategies for 5-Bromopyrimidine-2,4-diamine Derivatives: A Handbook for Medicinal Chemists

An In-Depth Technical Guide

Foreword: The Enduring Relevance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to mimic the hydrogen bonding patterns of purine and pyrimidine nucleobases allows it to effectively interact with a wide array of biological targets. This has led to the development of potent inhibitors for enzymes crucial in disease progression, such as dihydrofolate reductase (DHFR) for antibacterial applications and various kinases in oncology.[1][2] The strategic introduction of a bromine atom at the 5-position of this core structure unlocks vast potential for synthetic diversification. This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[3]

This guide provides an in-depth exploration of the synthesis of novel 5-bromopyrimidine-2,4-diamine derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery endeavors. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Core Synthetic Blueprints

The synthesis of 5-brominated 2,4-diaminopyrimidine derivatives can be broadly approached from two primary strategic directions: functionalization of a pre-existing diaminopyrimidine core or sequential construction from a di-halogenated pyrimidine.

Strategy A: "Bottom-Up" Core Functionalization

This robust strategy commences with a readily available, substituted 2,4-diaminopyrimidine, followed by sequential halogenation and derivatization. A common and cost-effective starting point is 2,4-diamino-6-hydroxypyrimidine.[4] The workflow involves an initial activation of the 6-position, followed by halogenation at the electron-rich 5-position.

The key stages of this synthetic route are:

-

Chlorination of the 6-hydroxyl group: The hydroxyl group is transformed into a more reactive leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). This step is critical for enabling subsequent nucleophilic substitution.[4]

-

Nucleophilic Substitution at C6 (Optional): The C6-chloride can be displaced by various nucleophiles (e.g., alcohols, amines) to introduce initial diversity before focusing on the C5-position.[5]

-